Cas no 549-68-8 (Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-)

Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)- structure
549-68-8 structure
Product Name:Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-
CAS No:549-68-8
MF:C23H27NO5
MW:397.464186906815
CID:367682
PubChem ID:68363
Update Time:2025-04-19

Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-
    • 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline
    • Octaverinum
    • Oktaverine
    • SMR000567996
    • Oktaverin
    • FT-0620856
    • Tox21_111881
    • Octaverine [INN:BAN:DCF]
    • SCHEMBL25619
    • Octaverine
    • NS00033214
    • CS-0322938
    • Octaverina
    • OCTAVERINE [INN]
    • Ottaverina [DCIT]
    • OCTAVERINE [WHO-DD]
    • 5-(6,7-Dimethoxyisoquinolin-1-yl)-1,2,3-triethoxybenzene, 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)-2-azanaphthalene
    • MLS001182275
    • NGIFHAUKQGDVSR-UHFFFAOYSA-N
    • PS-6979
    • Q27295959
    • CCG-245778
    • ZZE2Y51ZIZ
    • Octaverinum [INN-Latin]
    • OCTAVERINE [MI]
    • UNII-ZZE2Y51ZIZ
    • BIDD:GT0613
    • DTXCID9026213
    • 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)-isoquinoline hydrochloride
    • AKOS025393428
    • CAS-549-68-8
    • Octaverina [INN-Spanish]
    • MFCD00118512
    • A820528
    • CHEMBL1450290
    • DTXSID1046213
    • NCGC00160538-01
    • EINECS 208-976-1
    • HMS2856M09
    • Ottaverina
    • 549-68-8
    • 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinolin
    • MLS006011683
    • Isoquinoline, 6,7-Dimethoxy-1-(3,4,5-triethoxyphenyl)-
    • 306935-80-8
    • Inchi: 1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3
    • InChI Key: NGIFHAUKQGDVSR-UHFFFAOYSA-N
    • SMILES: O(CC)C1C(=C(C=C(C=1)C1C2C=C(C(=CC=2C=CN=1)OC)OC)OCC)OCC

Computed Properties

  • Exact Mass: 397.18901
  • Monoisotopic Mass: 397.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.13g/cm3
  • Boiling Point: 505.2ºC at 760mmHg
  • Flash Point: 179.1ºC
  • Refractive Index: 1.562
  • PSA: 59.04
  • LogP: 5.11510

Isoquinoline,6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
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549-68-8
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£150.00 2025-02-19
A2B Chem LLC
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A2B Chem LLC
AG53373-10mg
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